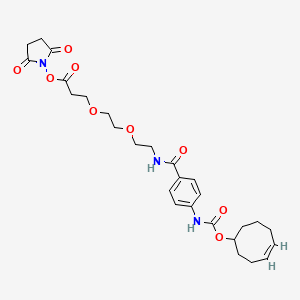
TCO-carbonylamino-benzamido-PEG2 NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TCO-carbonylamino-benzamido-PEG2 NHS ester is a specialized chemical compound used primarily in bioorthogonal chemistry and bioconjugation applications. This compound features a trans-cyclooctene (TCO) moiety, a carbonylamino group, a benzamido group, and a PEG2 (polyethylene glycol) chain with a NHS ester functional group. The unique combination of these functional groups makes it a valuable tool in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TCO-carbonylamino-benzamido-PEG2 NHS ester typically involves multiple steps, starting with the preparation of the trans-cyclooctene core. This core is then functionalized with the carbonylamino and benzamido groups through specific organic reactions. The PEG2 chain is attached using standard PEGylation techniques, and the NHS ester group is introduced in the final step.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while maintaining high purity and yield. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the final product meets the required standards.
Analyse Chemischer Reaktionen
Types of Reactions: TCO-carbonylamino-benzamido-PEG2 NHS ester undergoes several types of chemical reactions, including:
Oxidation: The NHS ester group can be oxidized to form a carboxylic acid.
Reduction: The carbonylamino group can be reduced to an amine.
Substitution: The TCO group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various bioconjugated products.
Wissenschaftliche Forschungsanwendungen
TCO-carbonylamino-benzamido-PEG2 NHS ester is widely used in scientific research due to its unique properties:
Chemistry: It is used in click chemistry reactions, particularly in bioorthogonal ligation with tetrazine derivatives.
Biology: It is employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids.
Medicine: It is utilized in the development of targeted drug delivery systems and antibody-drug conjugates (ADCs).
Industry: It is used in the production of diagnostic tools and molecular imaging agents.
Wirkmechanismus
The compound exerts its effects through bioorthogonal reactions, primarily the rapid and selective cycloaddition between the TCO group and tetrazine derivatives. This reaction forms a stable triazole ring, which is used to label or modify biomolecules without interfering with native biological processes. The molecular targets and pathways involved include various biomolecules that can be selectively modified using this bioorthogonal approach.
Vergleich Mit ähnlichen Verbindungen
TCO-carbonylamino-benzamido-PEG2 NHS ester is unique due to its combination of functional groups and its application in bioorthogonal chemistry. Similar compounds include:
TCO-PEG12-NHS ester: Used in the synthesis of PROTACs and ADCs.
TCO-PEG-NHS ester: Employed in similar bioconjugation applications but with different PEG chain lengths.
These compounds share the TCO group and NHS ester functionality but differ in their PEG chain length and specific applications.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[4-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]benzoyl]amino]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O9/c31-23-12-13-24(32)30(23)39-25(33)14-16-36-18-19-37-17-15-28-26(34)20-8-10-21(11-9-20)29-27(35)38-22-6-4-2-1-3-5-7-22/h1-2,8-11,22H,3-7,12-19H2,(H,28,34)(H,29,35)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGQQZMVROVDOG-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NC2=CC=C(C=C2)C(=O)NCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














